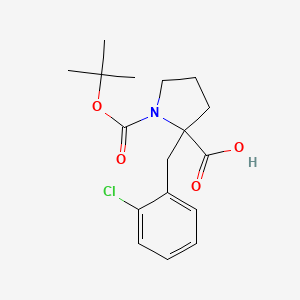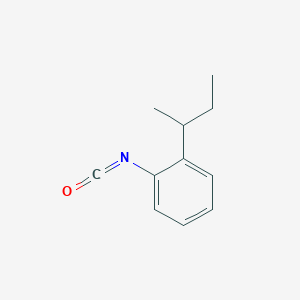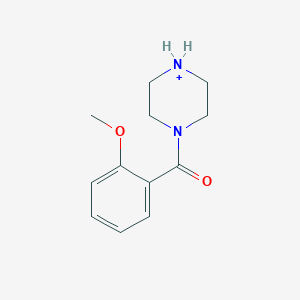
(2-甲氧基苯基)-哌嗪-4-鎓-1-基甲酮
描述
The compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “2-Methoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a methoxy group (O-CH3) attached to one of the carbons .
Chemical Reactions Analysis
Piperazine derivatives can participate in a variety of chemical reactions, including those involving their amine groups . The methoxyphenyl group might also be involved in reactions, particularly if conditions cause it to lose its methoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperazine derivatives are generally solid at room temperature, and their chemical properties, such as reactivity, would be influenced by the presence and position of functional groups .科学研究应用
药物分析
酮康唑离子选择性电极的制备突出了(2-甲氧基苯基)-哌嗪-4-鎓-1-基甲酮衍生物在药物分析中的重要性。该电极用于测定生物体液和药物制剂中的酮康唑,表明该化合物在增强抗真菌剂分析方法中的作用 (Shamsipur & Jalali, 2000).
晶体结构和分子分析
对新型1-[5-(4-甲氧基苯基)-[1,3,4]恶二唑-2-基]-哌嗪衍生物的研究涉及晶体结构研究和赫施菲尔德表面分析。这些研究提供了对这些化合物的分子结构和分子间相互作用的见解,这对于理解它们的化学行为和潜在应用至关重要 (Kumara 等,2017).
抗菌活性
含有(2-甲氧基苯基)-哌嗪-4-鎓-1-基甲酮的新型1,2,4-三唑衍生物的合成和表征揭示了一些具有良好或中等抗菌活性的化合物。这表明此类衍生物在开发新型抗菌剂中的潜力 (Bektaş 等,2007).
成像和诊断应用
一项研究集中于将银纳米粒子与甲氧基苯基哌嗪-二硫代氨基甲酸酯偶联,用于靶向光学成像。该应用展示了(2-甲氧基苯基)-哌嗪-4-鎓-1-基甲酮衍生物在增强诊断目的的成像技术中的作用 (Chaturvedi 等,2018).
环境敏感性和受体研究
基于(2-甲氧基苯基)-哌嗪结构合成人类5-HT1A受体的环境敏感型荧光配体,突出了该化合物在神经科学研究中的应用。这些配体有助于可视化受体的表达和活性,为研究神经功能和疾病提供了有价值的工具 (Lacivita 等,2009).
选择性杀灭细菌持久体
一项研究证明了选择性根除细菌持久体,这些细菌持久体以其对抗生素治疗的耐受性而闻名,使用一种衍生自(2-甲氧基苯基)-哌嗪-4-鎓-1-基甲酮的化合物。这项研究指出了在不影响正常抗生素敏感细胞的情况下对抗细菌耐药性的新方法 (Kim 等,2011).
作用机制
Target of Action
The primary target of (2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone is the alpha1-adrenergic receptor . This receptor is a class of G-protein-coupled receptors (GPCRs) and is a significant target for various neurological conditions treatment .
Mode of Action
The compound interacts with its targets by binding to the alpha1-adrenergic receptors . This interaction results in changes in the receptor’s activity, which can lead to various physiological effects. It has also been suggested that the compound may act as a nonselective serotonin receptor agonist .
Biochemical Pathways
It is known that the compound can influence the activity of gpcrs, which are involved in a wide range of cellular processes
Pharmacokinetics
It is known that the compound has a good affinity for the alpha1-adrenergic receptors . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied, and promising lead compounds have been identified .
Result of Action
It is known that the compound can influence the activity of gpcrs, potentially leading to various physiological effects .
未来方向
生化分析
Biochemical Properties
(2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alpha1-adrenergic receptors, which are G protein-coupled receptors involved in various physiological processes . The nature of these interactions often involves binding to the receptor sites, leading to either activation or inhibition of the receptor’s function.
Cellular Effects
The effects of (2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce reactive oxygen species (ROS) generation in certain cancer cells, leading to apoptosis . This compound can also modulate the expression of genes involved in oxidative stress and apoptosis, thereby impacting cellular health and function.
Molecular Mechanism
At the molecular level, (2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can act as an antagonist to alpha1-adrenergic receptors, inhibiting their activity and thereby affecting downstream signaling pathways . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects can vary.
Dosage Effects in Animal Models
The effects of (2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. For example, studies have shown that it can affect alpha1-adrenergic receptors at varying concentrations, with higher doses potentially causing significant physiological changes . Understanding the dosage thresholds is crucial for determining its safe and effective use.
Metabolic Pathways
(2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may undergo phase I and phase II metabolism, involving oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of (2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone within cells and tissues are mediated by various transporters and binding proteins. It has been shown to interact with P-glycoprotein, a transporter protein that affects its distribution across cellular membranes . This interaction can influence the compound’s localization and accumulation in specific tissues, impacting its overall efficacy and safety.
Subcellular Localization
The subcellular localization of (2-Methoxyphenyl)-piperazin-4-ium-1-ylmethanone is crucial for its activity and function. It may be directed to specific compartments or organelles within the cell, such as the plasma membrane or the cytoplasm . Targeting signals and post-translational modifications can play a role in directing the compound to its site of action, thereby influencing its biochemical and pharmacological effects.
属性
IUPAC Name |
(2-methoxyphenyl)-piperazin-4-ium-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-5-3-2-4-10(11)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEOIWAYVGFLBM-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CC[NH2+]CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N2O2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426175 | |
| Record name | (2-methoxyphenyl)-piperazin-4-ium-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436099-85-3 | |
| Record name | (2-methoxyphenyl)-piperazin-4-ium-1-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


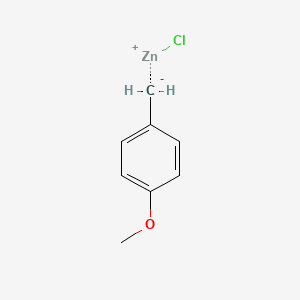

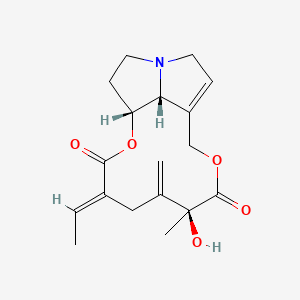
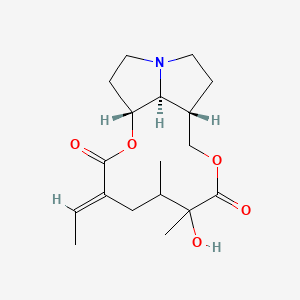
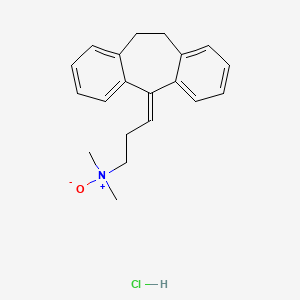
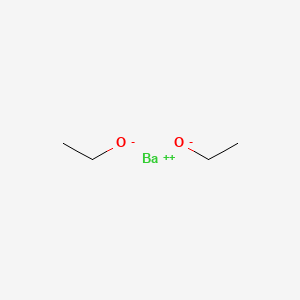


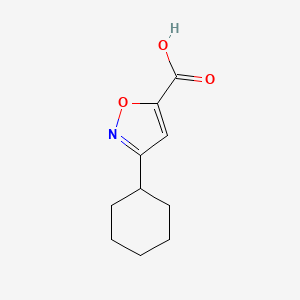
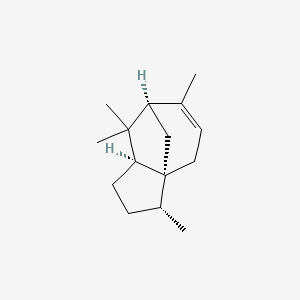

![[[5-(6-Aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2,3,4-trihydroxy-5-oxopentyl) hydrogen phosphate](/img/structure/B1599332.png)
